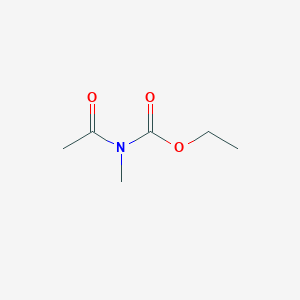

ethyl N-acetyl-N-methylcarbamate

Description

Properties

CAS No. |

6092-46-2 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

ethyl N-acetyl-N-methylcarbamate |

InChI |

InChI=1S/C6H11NO3/c1-4-10-6(9)7(3)5(2)8/h4H2,1-3H3 |

InChI Key |

OYSBCWOQDMKEIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

This compound can be synthesized via carbamoylation reactions involving isocyanates, carbamates, or urethanes with appropriate nucleophiles. The key challenge is the selective introduction of acetyl and methyl groups on the nitrogen atom of the carbamate while maintaining the ethyl ester moiety intact.

Method Based on Isocyanate and Organometallic Reagents (Reformatzky-type Reaction)

A patented method for preparing N-substituted ethyl carbamates, which can be adapted for this compound, involves the reaction of isocyanates with organozinc reagents (Reformatzky reagents) in tetrahydrofuran (THF) solvent.

- React an appropriate isocyanate (e.g., methyl isocyanate or acetyl isocyanate derivatives) with ethyl zinc bromide acetate (a Reformatzky reagent) in THF.

- The molar ratio of isocyanate to the organozinc reagent is controlled between 1:1 and 1:4.

- The reaction is conducted at 40–45°C for 8–12 hours under nitrogen atmosphere.

- After completion, the reaction is quenched with saturated ammonium chloride solution.

- The organic phase is extracted with diethyl ether, dried over anhydrous magnesium sulfate, filtered, and concentrated.

- Purification is achieved by column chromatography using ethyl acetate/petroleum ether mixtures.

- Preparation of ethyl 3-nitrophenylcarbamate (a structurally related compound) was achieved with a 77% yield and melting point 68–70°C using this method, indicating the efficiency and scalability of the approach.

- This method can be adapted to prepare this compound by selecting appropriate isocyanate precursors (acetyl isocyanate and methyl isocyanate) or their derivatives.

Continuous Flow Synthesis via Diphenyl Carbonate and Methylamine

Another advanced method involves a multi-step continuous process reacting diphenyl carbonate with methylamine to form phenyl-N-methyl urethane, followed by thermal decomposition to methyl isocyanate, which can then be reacted further to form N-methyl carbamate derivatives.

- Continuous addition of methylamine and diphenyl carbonate in the first reactor at 20–80°C to form phenyl-N-methyl urethane.

- Thermal decomposition of phenyl-N-methyl urethane in a second reactor at 180–220°C under reduced pressure to generate methyl isocyanate.

- Methyl isocyanate is then reacted with suitable alcohols or amines to form N-methyl carbamates.

- The process achieves over 98% molar yield and allows for efficient isolation and purification of the carbamate products.

- By introducing acetylating agents or acetyl isocyanate in the reaction sequence, this compound can be synthesized.

- The method's continuous nature and high selectivity make it suitable for industrial-scale production.

Preparation via N-nitrocarbamate Intermediates and Ammonia Treatment

Although primarily focused on related nitro-substituted carbamates, a patent describes the preparation of ammonium salts of ethyl N-nitrocarbamate by reaction with dry ammonia gas in anhydrous solvents like methylene chloride and methanol at low temperatures (<25°C).

- The ammonium salt precipitates out due to its insolubility.

- Subsequent nitration steps lead to dinitrocarbamate intermediates.

- While this method is more relevant to energetic materials, the controlled substitution on the nitrogen atom of ethyl carbamates demonstrates the possibility of selective functionalization.

Note: This method is less directly applicable for this compound but offers insights into nitrogen substitution strategies.

Comparative Data Table of Preparation Methods

Analytical and Purification Considerations

- Solvent Choice: THF is preferred for organozinc reactions due to its ability to solubilize reagents and stabilize intermediates. Methylene chloride and methanol mixtures are used to maintain solubility and facilitate precipitation in ammonia treatment methods.

- Temperature Control: Maintaining moderate temperatures (40–45°C) is crucial in organometallic reactions to avoid side reactions, while higher temperatures (180–220°C) are necessary for thermal decomposition steps in continuous flow processes.

- Purification: Column chromatography with ethyl acetate/petroleum ether mixtures is effective for isolating pure carbamate products. Crystallization and filtration are preferred for industrial-scale continuous processes.

Summary and Recommendations

This compound can be efficiently prepared by adapting established carbamate synthesis methods:

- The Reformatzky-type reaction using isocyanates and organozinc reagents in THF offers a straightforward laboratory-scale synthesis with good yields and purity.

- The continuous flow process involving diphenyl carbonate and methylamine provides a highly efficient and scalable route suitable for industrial production, with excellent yields and product consistency.

- While ammonia treatment of nitrocarbamate intermediates is less directly applicable, it illustrates strategies for nitrogen substitution that could be adapted for related carbamate derivatives.

For research and development purposes, the Reformatzky approach is recommended due to its simplicity and adaptability. For large-scale manufacturing, the continuous flow diphenyl carbonate method is preferred for its high yield, selectivity, and process control.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-acetyl-N-methylcarbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form N-methylcarbamic acid and ethanol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Potassium permanganate, hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: N-methylcarbamic acid, ethanol.

Oxidation: Oxidized carbamate derivatives.

Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-acetyl-N-methylcarbamate has several scientific research applications:

Mechanism of Action

Ethyl N-acetyl-N-methylcarbamate exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in nerve signal transmission. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission . This mechanism is similar to that of other carbamate pesticides and is the basis for its use in pest control.

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl N-Methylcarbamate (CAS 105-40-8)

- Structure : Lacks the acetyl group present in ethyl N-acetyl-N-methylcarbamate.

- Synthesis: Produced from methylcarbamyl chloride and ethanol .

- Applications : Intermediate in agrochemicals and pharmaceuticals.

Ethyl N-(2-Methylphenyl)carbamate (CAS 5255-71-0)

- Structure : Aromatic phenyl group substituted at the nitrogen.

- Properties : Molecular weight 179.22 g/mol, IUPAC name ethyl 2-methylphenylcarbamate .

- Applications : Used in organic synthesis, particularly in constructing urea-like frameworks.

N,N-Dimethylcarbamate Derivatives

- Examples: [3-(Dimethylamino)-5-quinolinyl] N,N-dimethylcarbamate (9a): Viscous oil, 85% yield, Rf = 0.05 . [3-(Dimethylamino)-4-methyl-5-quinolinyl] N,N-dimethylcarbamate (9b): White solid, m.p. >260°C .

Rivastigmine Related Compound D (CAS 855300-09-3)

- Structure : 3-Acetylphenyl ethyl(methyl)carbamate.

- Properties : Molecular weight 221.25 g/mol, used as a reference standard in pharmaceuticals .

- Significance : Demonstrates the role of carbamates in neuroactive drugs (e.g., Rivastigmine for Alzheimer’s disease).

Ethyl (Dimethylamidino)methylcarbamate Hydrochloride (CAS 1334509-90-8)

Ethyl N-(2-Cyanoacetyl)carbamate (CAS 6629-04-5)

- Structure: Cyanoacetyl substituent introduces electron-withdrawing effects.

- Applications : Intermediate in heterocyclic compound synthesis .

Comparative Data Table

Biological Activity

Ethyl N-acetyl-N-methylcarbamate is a chemical compound with the molecular formula C6H11NO3. It belongs to the class of carbamates, which are widely studied for their diverse biological activities, particularly in medicinal chemistry and agricultural applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential applications.

This compound exhibits its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. Such activity is characteristic of many carbamate compounds and is crucial in understanding their toxicological profiles and therapeutic potentials .

2. Insecticidal Properties

The compound has demonstrated significant insecticidal activity, making it a candidate for use in pest control. Its mechanism involves disrupting normal neurotransmission in insects, similar to its action in mammals. The efficacy of this compound as an insecticide can be attributed to its ability to inhibit AChE, leading to cholinergic toxicity in target pests.

3. Toxicological Profile

The toxicological assessment of this compound indicates that it possesses a moderate acute toxicity profile, with an LD50 value that suggests caution during handling and application . The rapid onset and recovery from cholinergic symptoms following exposure highlight the need for careful risk assessment in both agricultural and residential contexts .

Case Studies

- Study on AChE Inhibition : A study evaluated the effects of various carbamates on brain AChE activity in rats, revealing that this compound significantly inhibited enzyme activity within 15-45 minutes post-exposure. Recovery was noted shortly after cessation of exposure, emphasizing the transient nature of its toxic effects .

- Insecticidal Efficacy : Field trials conducted on crops treated with this compound showed a marked reduction in pest populations compared to untreated controls. The compound's effectiveness was comparable to other established insecticides, demonstrating its potential utility in integrated pest management strategies.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| AChE Inhibition | Moderate inhibition leading to cholinergic toxicity | |

| Insecticidal | Effective against various insect pests | |

| Acute Toxicity | LD50 indicating moderate toxicity |

Table 2: Toxicological Data

Q & A

Q. What established synthetic routes exist for ethyl N-acetyl-N-methylcarbamate, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves carbamate formation via reaction of N-methylacetamide with ethyl chloroformate in anhydrous conditions. Optimization strategies include:

- Catalyst Selection : Zn/Al/Ce mixed oxide catalysts derived from hydrotalcite precursors improve yield by enhancing surface acidity and reducing side reactions (e.g., hydrolysis) .

- Solvent Effects : Non-polar solvents like toluene minimize solvolysis, while maintaining temperatures at 60–80°C balances reaction kinetics and thermal stability .

- Stoichiometric Ratios : A 1.2:1 molar ratio of ethyl chloroformate to N-methylacetamide ensures complete conversion, monitored via thin-layer chromatography (TLC) or HPLC .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Analysis :

- IR Spectroscopy : Stretching vibrations at ~1740 cm⁻¹ (C=O, ester) and ~1660 cm⁻¹ (C=O, acetyl) validate functional groups .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement, critical for validating stereochemical purity (e.g., analogous structures in ).

Advanced Research Questions

Q. What catalytic mechanisms govern the synthesis of this compound using heterogeneous catalysts?

Methodological Answer: Zn/Al/Ce mixed oxides act as Lewis acid catalysts, polarizing the carbonyl group of ethyl chloroformate to facilitate nucleophilic attack by N-methylacetamide. Key steps include:

- Surface Adsorption : Ethyl chloroformate binds to metal sites (e.g., Zn²⁺), activating the electrophilic carbon .

- Transition State Stabilization : Ce³⁺ sites stabilize intermediates, reducing activation energy .

- Kinetic Studies : Rate constants (k) derived from in situ FTIR or GC-MS data reveal pH-dependent deactivation pathways (e.g., hydrolysis at >pH 7) .

Q. How does pH and temperature influence the stability of this compound in aqueous matrices?

Methodological Answer:

- pH-Dependent Hydrolysis :

- Thermal Degradation :

Q. How can computational modeling resolve contradictions in experimental data on reaction pathways?

Methodological Answer:

- DFT Calculations : Gaussian 09 simulations at the B3LYP/6-311++G(d,p) level map potential energy surfaces (PES) for competing pathways (e.g., direct nucleophilic attack vs. intermediate formation) .

- Molecular Dynamics (MD) : Simulations of solvent-catalyst interactions explain discrepancies in experimental yields (e.g., polar solvents destabilizing transition states) .

Q. What advanced analytical methods detect trace impurities in this compound?

Methodological Answer:

- GC-MS with Derivatization : Silylation (e.g., BSTFA) enhances volatility of polar byproducts (e.g., unreacted N-methylacetamide), detected at LOD < 0.1 ppm .

- HPLC-UV/HRMS : C18 columns (5 µm, 250 mm) with acetonitrile/water gradients resolve isomers, while high-resolution mass spectrometry identifies impurities via exact mass (< 3 ppm error) .

Data Contradiction Analysis

Q. Conflicting Reports on Catalytic Efficiency

- Issue : Studies report Zn/Al/Ce catalysts achieving 75–95% yields under similar conditions .

- Resolution : Variability arises from differences in catalyst calcination temperatures (400°C vs. 600°C), altering surface area and acidity. BET surface area data (e.g., 120 m²/g vs. 80 m²/g) correlate with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.